molecular formula C6H16O2Si B3047986 Dimethoxydiethylsilane CAS No. 15164-57-5

Dimethoxydiethylsilane

Cat. No. B3047986
CAS RN: 15164-57-5
M. Wt: 148.28 g/mol
InChI Key: VSYLGGHSEIWGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethoxydiethylsilane, sometimes abbreviated as DMDEOS or DMDES, is an organosilicon compound . It is a precursor in the production of the silicone polymer polydimethylsiloxane (PDMS) and is useful for blocking hydroxyl and amino groups in organic synthesis reactions . This compound is also used for preparing hydrophobic and release materials as well as enhancing the flow of powders .


Synthesis Analysis

DMDEOS is an intermediate silane that is useful for blocking hydroxyl and amino groups in organic synthesis reactions . This silylating step allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .


Molecular Structure Analysis

The molecular formula of this compound is C6H16O2Si . Its average mass is 148.275 Da and its monoisotopic mass is 148.091949 Da .


Chemical Reactions Analysis

DMDEOS is used as an intermediate in the production of the silicone polymer polydimethylsiloxane (PDMS) . It is also used in organic synthesis reactions where it blocks hydroxyl and amino groups .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.865 g cm^−3 . It has a melting point of −87 °C and a boiling point of 114 °C . It is soluble in carbon tetrachloride .

Mechanism of Action

The mechanism of action of DMDEOS involves its use as a silylating agent in organic synthesis reactions . It blocks hydroxyl and amino groups, allowing subsequent reactions to be carried out which would otherwise be adversely affected by the presence of active hydrogen in these groups .

Safety and Hazards

Dimethoxydiethylsilane is a highly flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

Relevant Papers One paper discusses the use of Dimethoxydimethylsilane (DMDMS)-derived hydrogen-selective silica membranes for the production of high-purity hydrogen from simulated biogas . Another paper discusses the effect of Silyl Ether-functionalized Dimethoxydimethylsilane on the performance of layered Ni‐rich oxide cathodes .

properties

IUPAC Name

diethyl(dimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-5-9(6-2,7-3)8-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLGGHSEIWGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335538
Record name Dimethoxydiethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15164-57-5
Record name Dimethoxydiethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethoxydiethylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethoxydiethylsilane
Reactant of Route 3
Dimethoxydiethylsilane
Reactant of Route 4
Reactant of Route 4
Dimethoxydiethylsilane
Reactant of Route 5
Dimethoxydiethylsilane
Reactant of Route 6
Dimethoxydiethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.